molecular formula C6H13NO7S B13884549 [3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite

[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite

Cat. No.: B13884549
M. Wt: 243.24 g/mol
InChI Key: RJNDHIKHLAMWHE-UHFFFAOYSA-N
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Description

[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite: is a complex organic compound featuring a piperidine ring substituted with multiple hydroxyl groups and a hydrogen sulfite group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite typically involves multi-step organic reactions. The starting material is often a piperidine derivative, which undergoes hydroxylation and subsequent sulfite addition.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The process includes the careful addition of reagents to ensure high yield and purity. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinone derivatives, while reduction can produce deoxygenated piperidine compounds .

Scientific Research Applications

[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of [3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite involves its interaction with specific molecular targets. The hydroxyl groups and the hydrogen sulfite moiety can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidinone and substituted piperidines share structural similarities.

    Hydroxylated Compounds: Molecules with multiple hydroxyl groups, such as sugars and polyols.

    Sulfite-Containing Compounds: Other sulfite esters and salts .

Uniqueness

[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite: is unique due to its combination of a piperidine ring with multiple hydroxyl groups and a hydrogen sulfite moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C6H13NO7S

Molecular Weight

243.24 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite

InChI

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)14-15(12)13/h2-11H,1H2,(H,12,13)

InChI Key

RJNDHIKHLAMWHE-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(N1)OS(=O)O)O)O)O)O

Origin of Product

United States

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